molecular formula C8H9F3N2 B2681078 (1R)-1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine CAS No. 1071435-61-4

(1R)-1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine

Cat. No.: B2681078
CAS No.: 1071435-61-4
M. Wt: 190.169
InChI Key: HBSGXPCKIDZNIF-RXMQYKEDSA-N
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Description

(1R)-1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

(1R)-1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (1R)-1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with biological targets. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine is unique due to its specific structural configuration and the presence of the trifluoromethyl group on the pyridine ring. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c1-5(12)6-2-3-7(13-4-6)8(9,10)11/h2-5H,12H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSGXPCKIDZNIF-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CN=C(C=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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